molecular formula C16H24ClNO6 B5022824 N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid

N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid

Cat. No.: B5022824
M. Wt: 361.8 g/mol
InChI Key: KDCXIVQCUIKTJS-UHFFFAOYSA-N
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Description

N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group, ethoxy linkages, and an amine group. The presence of oxalic acid further adds to its chemical properties, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2.C2H2O4/c1-14(2,3)16-8-9-17-10-11-18-13-7-5-4-6-12(13)15;3-1(4)2(5)6/h4-7,16H,8-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCXIVQCUIKTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCOCCOC1=CC=CC=C1Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine typically involves multiple steps. One common method starts with the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to yield N-[2-(2-chlorophenoxy)ethoxy]ethylamine. The final step involves the reaction of this intermediate with 2-methylpropan-2-amine in the presence of oxalic acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like benzene or toluene are often used, and the reactions are typically carried out under controlled temperatures and pressures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. In biological systems, it may act on beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The compound’s structure allows it to fit into the receptor binding site, blocking the action of endogenous catecholamines like adrenaline and noradrenaline .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

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